Tepilamide fumarate

Catalog No.
S547390
CAS No.
1208229-58-6
M.F
C11H17NO5
M. Wt
243.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tepilamide fumarate

CAS Number

1208229-58-6

Product Name

Tepilamide fumarate

IUPAC Name

4-O-[2-(diethylamino)-2-oxoethyl] 1-O-methyl (E)-but-2-enedioate

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

InChI

InChI=1S/C11H17NO5/c1-4-12(5-2)9(13)8-17-11(15)7-6-10(14)16-3/h6-7H,4-5,8H2,1-3H3/b7-6+

InChI Key

AKUGRXRLHCCENI-VOTSOKGWSA-N

SMILES

CCN(CC)C(=O)COC(=O)C=CC(=O)OC

Solubility

Soluble in DMSO

Synonyms

XP-23829; XP23829; XP 23829; tepilamide fumarate;

Canonical SMILES

CCN(CC)C(=O)COC(=O)C=CC(=O)OC

Isomeric SMILES

CCN(CC)C(=O)COC(=O)/C=C/C(=O)OC

Description

The exact mass of the compound Tepilamide fumarate is 243.1107 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tepilamide fumarate is a novel compound classified as a fumaric acid ester, specifically a prodrug of methyl hydrogen fumarate. It is currently undergoing clinical trials for the treatment of moderate to severe plaque psoriasis and has shown promise in enhancing oncolytic virotherapy. Tepilamide fumarate is designed to improve the bioavailability and therapeutic effects associated with its parent compound, dimethyl fumarate, by offering a more favorable pharmacokinetic profile .

Typical of fumaric acid esters, including:

  • Hydrolysis: Tepilamide fumarate can be hydrolyzed to release methyl hydrogen fumarate, which is the active form responsible for its therapeutic effects.
  • Oxidation: The compound can undergo oxidation reactions, potentially impacting its efficacy and stability.
  • Electrophilic reactions: Similar to other fumarates, tepialmide fumarate can react with thiol groups in proteins, leading to the succination of cysteine residues, which can modulate protein function and signaling pathways .

Tepilamide fumarate exhibits several biological activities primarily through its modulation of oxidative stress and inflammation. It activates the nuclear factor erythroid 2-related factor 2 pathway, which enhances the expression of antioxidant genes. This mechanism helps combat oxidative stress-related diseases. Additionally, it influences immune responses by inhibiting pro-inflammatory signaling pathways and promoting anti-inflammatory cell types .

Furthermore, tepialmide fumarate has been shown to enhance the susceptibility of cancer cells to viral infections, making it a potential candidate for oncolytic virotherapy. It inhibits type I interferon responses and nuclear factor kappa-light-chain-enhancer of activated B cells signaling, thereby amplifying the efficacy of oncolytic viruses .

The synthesis of tepialmide fumarate typically involves:

  • Esterification: The reaction between fumaric acid and an appropriate alcohol (in this case, methyl alcohol) under acidic conditions to form the ester.
  • Purification: The crude product is purified through recrystallization or chromatography techniques to obtain pure tepialmide fumarate.

The exact synthetic route may vary based on specific laboratory protocols and desired purity levels .

Tepilamide fumarate is primarily being investigated for:

  • Psoriasis Treatment: It is undergoing clinical trials aimed at treating moderate to severe plaque psoriasis.
  • Oncolytic Virotherapy: The compound enhances the efficacy of viral therapies against cancer by modifying immune responses and increasing viral infectivity in tumor cells .
  • Potential Antioxidant Therapy: Its antioxidant properties may have broader applications in treating diseases associated with oxidative stress.

Studies have indicated that tepialmide fumarate interacts with various biological pathways:

  • Immune Modulation: It alters immune cell differentiation and function, favoring anti-inflammatory responses over pro-inflammatory ones.
  • Viral Infection Potentiation: Tepilamide fumarate enhances the infectivity of oncolytic viruses by inhibiting host antiviral responses .
  • Chemical Interactions: The compound can react with thiols in proteins, leading to modifications that affect cellular signaling pathways.

Tepilamide fumarate shares similarities with several other compounds in the fumaric acid ester category. Here are some comparable compounds:

Compound NameKey CharacteristicsUnique Aspects
Dimethyl FumarateApproved for multiple sclerosis; well-studiedEstablished clinical use
Monomethyl FumarateEffective in psoriasis treatment; prodrug formRapid metabolism compared to diesters
Diroximel FumarateSimilar pharmacokinetics; used for multiple sclerosisLess studied than dimethyl fumarate
Monoethyl FumarateUsed in dermatological applicationsDifferent pharmacological profile

Tepilamide fumarate's uniqueness lies in its specific application in enhancing viral therapies while also targeting psoriasis treatment, distinguishing it from other similar compounds that primarily focus on either autoimmune conditions or viral infections alone .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Exact Mass

243.11067264 g/mol

Monoisotopic Mass

243.11067264 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KOS9TZ09CM

Dates

Modify: 2024-02-18

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